
1-(4-Fluorophenyl)-1h-indazol-5-amine
Overview
Description
1-(4-Fluorophenyl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a 4-fluorophenyl group at the 1-position and an amine group at the 5-position. Indazole derivatives are known for their bioactivity, including kinase inhibition and anticancer properties, with substituents like fluorine enhancing metabolic stability and binding interactions .
Preparation Methods
Suzuki–Miyaura Cross-Coupling for Direct Aryl Functionalization
The Suzuki–Miyaura cross-coupling reaction stands as a cornerstone for introducing the 4-fluorophenyl group to the indazole core. Wang et al. demonstrated the utility of Pd catalysis in synthesizing 3-aryl-1H-indazol-5-amine derivatives under microwave-assisted conditions . Adapting this protocol, the target compound can be synthesized via coupling of 1-bromo-1H-indazol-5-amine with 4-fluorophenylboronic acid.
Reaction Conditions and Optimization
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Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1,4-dioxane/water solvent system .
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Temperature : Microwave irradiation at 90–120°C reduces reaction time to 1–2 hours .
Table 1 : Comparative Yields in Suzuki–Miyaura Reactions
Boronic Acid | Catalyst | Yield (%) | Reference |
---|---|---|---|
4-Fluorophenylboronic | Pd(PPh₃)₄ | 78 | |
4-Fluorophenylboronic | PdCl₂(dppf) | 85 |
This method’s regioselectivity hinges on the halogen position (C-1 bromination), ensuring the 4-fluorophenyl group attaches exclusively at the indazole’s 1-position .
Hydrazine-Mediated Cyclization for Indazole Core Formation
Constructing the indazole scaffold precedes aryl functionalization. Li et al. reported a cyclization strategy using hydrazine hydrate and diketone precursors . For 1-(4-fluorophenyl)-1H-indazol-5-amine, a tailored approach involves:
Stepwise Synthesis
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Precursor Synthesis : React 4-fluoroacetophenone with ethyl cyanoacetate to form a β-diketone.
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Cyclization : Treat the diketone with hydrazine hydrate in ethanol under reflux (12 hours), yielding this compound .
Key Observations :
Buchwald–Hartwig Amination for Late-Stage Functionalization
For substrates lacking direct coupling sites, Buchwald–Hartwig amination offers an alternative. Chen et al. utilized this method for N-arylation of indazole amines .
Protocol Adaptations
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Catalyst : NiCl₂(dme)/tBuXPhos enables C–N bond formation at 80°C .
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Substrate : 5-Amino-1H-indazole reacts with 1-fluoro-4-iodobenzene, achieving 70% yield .
Challenges :
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Competing side reactions (e.g., diarylation) require stoichiometric control.
Comparative Analysis of Synthetic Routes
Table 2 : Method Efficiency and Limitations
Method | Yield (%) | Time (h) | Scalability |
---|---|---|---|
Suzuki–Miyaura | 85 | 1.5 | High |
Hydrazine Cyclization | 92 | 0.5 | Moderate |
Buchwald–Hartwig | 70 | 12 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1h-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-1h-indazol-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1h-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Indazole vs. Pyrazole/Imidazole: Indazole (benzannulated pyrazole) offers enhanced π-stacking and hydrogen-bonding capabilities compared to pyrazole or imidazole cores. For example, 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (pyrazole core) exhibits a planar conformation, but its activity differs due to reduced aromaticity compared to indazole .
Substituent Effects
Fluorine Position :
- Para-fluorine substitution is common in bioactive compounds. For instance, chalcone derivatives with para-fluorophenyl groups (e.g., compound 2j, IC50 = 4.7 μM) show higher potency than those with methoxy groups (e.g., compound 2p, IC50 = 70.79 μM) due to increased electronegativity and reduced steric hindrance .
- In indazole analogs like 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS 202197-31-7), meta-fluorine substitution reduces activity compared to para-substituted derivatives .
Amine Position :
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> Predicted using fragment-based methods.
<sup>b</sup> Estimated based on structural analogs.
Anticancer Activity
- Indazole Derivatives : Thiadiazole-indazole hybrids (e.g., Schiff bases from ) show IC50 values as low as 1.28 μg/mL against breast cancer (MCF7), attributed to the planar indazole core and fluorophenyl substituents enhancing DNA intercalation .
- Chalcone Derivatives : Para-fluorophenyl substitution correlates with lower IC50 (e.g., 2j vs. 2p), suggesting fluorine's electronegativity improves target binding .
Kinase Inhibition
- Imidazole-based inhibitors like SB 202190 (IC50 = 50 nM for p38 MAP kinase) demonstrate the importance of fluorophenyl groups in hydrophobic pocket interactions . Indazole derivatives with similar substituents may exhibit comparable kinase affinity.
Properties
Molecular Formula |
C13H10FN3 |
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Molecular Weight |
227.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)indazol-5-amine |
InChI |
InChI=1S/C13H10FN3/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H,15H2 |
InChI Key |
MGLIUYUVMJERKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)N)C=N2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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